molecular formula C12H15FN4O2S B7572756 1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide

1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide

Cat. No. B7572756
M. Wt: 298.34 g/mol
InChI Key: RMKRYLIDMHQIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FMT" and has been extensively studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of FMT is not fully understood. However, it has been proposed that FMT exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. FMT has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FMT has been shown to inhibit the replication of HBV and HCMV by inhibiting viral DNA synthesis.
Biochemical and Physiological Effects
FMT has been found to exhibit both biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells and cancer cells. FMT has also been found to induce apoptosis in cancer cells. Furthermore, FMT has been shown to inhibit the replication of HBV and HCMV.

Advantages and Limitations for Lab Experiments

FMT has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. FMT has also been found to exhibit potent antifungal, antitumor, and antiviral activities. However, FMT also has some limitations for lab experiments. It is a highly toxic compound and must be handled with care. Furthermore, the exact mechanism of action of FMT is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of FMT. One potential direction is to further investigate the mechanism of action of FMT. This could lead to the development of more potent and specific FMT analogs for therapeutic applications. Another direction is to explore the potential applications of FMT in combination with other antifungal, antitumor, and antiviral agents. This could lead to the development of more effective treatment options for various diseases. Additionally, the potential toxicity of FMT should be further investigated to determine its safety for human use.

Synthesis Methods

The synthesis of FMT involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-fluoroaniline with ethyl 4-methyl-1H-1,2,4-triazole-3-carboxylate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to produce N-(2-fluorophenyl)-1-(4-methyl-1,2,4-triazol-3-yl)ethanamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to produce the final product, 1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide.

Scientific Research Applications

FMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antitumor, and antiviral activities. FMT has been shown to be effective against various fungal species such as Candida albicans and Aspergillus fumigatus. It has also been found to exhibit antitumor activity against various cancer cell lines such as A549, MCF-7, and HepG2. Furthermore, FMT has been shown to possess antiviral activity against hepatitis B virus (HBV) and human cytomegalovirus (HCMV).

properties

IUPAC Name

1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O2S/c1-9(12-15-14-8-17(12)2)16-20(18,19)7-10-5-3-4-6-11(10)13/h3-6,8-9,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKRYLIDMHQIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide

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